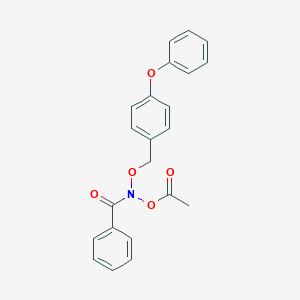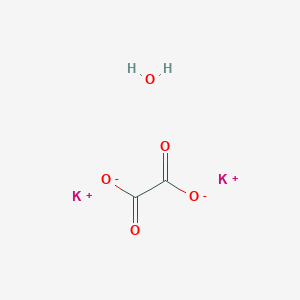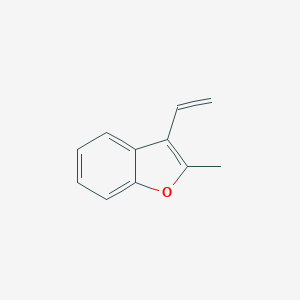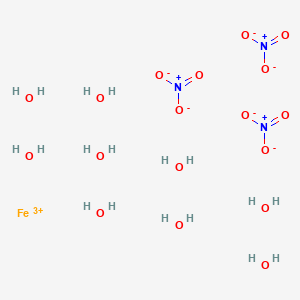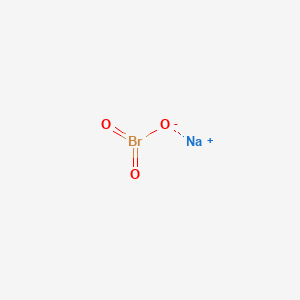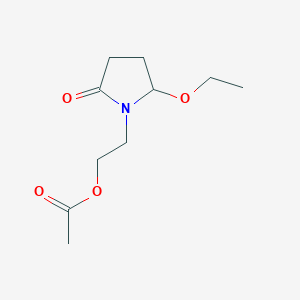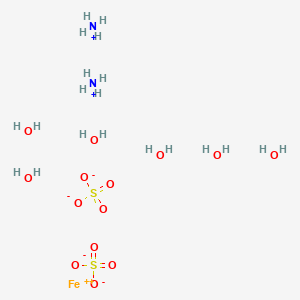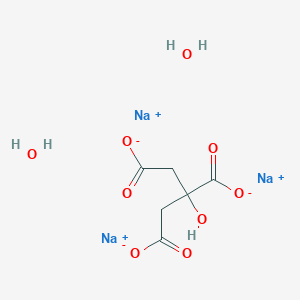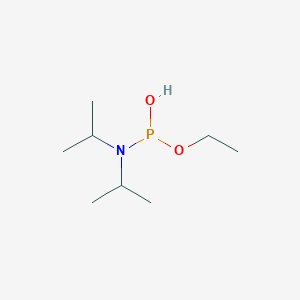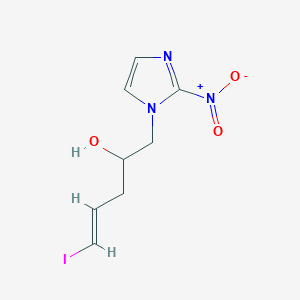
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, also known as EF5, is a chemical compound that is widely used in scientific research to study hypoxia, which is a condition of low oxygen levels in tissues. EF5 is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues.
Mecanismo De Acción
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is a hypoxia marker that is selectively reduced in hypoxic cells. The reduction of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in hypoxic cells produces a stable adduct that can be detected and measured by various methods, including immunohistochemistry, flow cytometry, and electron paramagnetic resonance spectroscopy. The mechanism of action of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is based on the fact that hypoxic cells have a lower oxygen concentration, which reduces the ability of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene to be oxidized.
Efectos Bioquímicos Y Fisiológicos
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to have a number of biochemical and physiological effects. In particular, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and increase the sensitivity of cancer cells to radiation therapy. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has several advantages for lab experiments. It is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is also relatively easy to synthesize, and it can be purified by column chromatography. However, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in scientific research. One direction is to develop new methods for detecting and measuring hypoxia in living cells and tissues. Another direction is to explore the potential therapeutic applications of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in the treatment of cancer, ischemia, and inflammation. Additionally, future research could focus on the development of new hypoxia markers that are more selective and less toxic than 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene.
Métodos De Síntesis
The synthesis of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene involves the reaction of 5-bromo-4-hydroxy-1-penten-1-one with 2-nitroimidazole in the presence of iodine and base. The reaction yields 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is widely used in scientific research to study hypoxia in living cells and tissues. Hypoxia is a common feature of many diseases, including cancer, ischemia, and inflammation. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene can be used to detect and measure hypoxia in living cells and tissues, which can provide valuable information for the diagnosis, treatment, and prevention of these diseases.
Propiedades
Número CAS |
133933-39-8 |
|---|---|
Nombre del producto |
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene |
Fórmula molecular |
C8H10IN3O3 |
Peso molecular |
323.09 g/mol |
Nombre IUPAC |
(E)-5-iodo-1-(2-nitroimidazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C8H10IN3O3/c9-3-1-2-7(13)6-11-5-4-10-8(11)12(14)15/h1,3-5,7,13H,2,6H2/b3-1+ |
Clave InChI |
AMKWMUJLUNEXPP-RMKMGNDCSA-N |
SMILES isomérico |
C1=CN(C(=N1)[N+](=O)[O-])CC(C/C=C/I)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
Sinónimos |
5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, 131I-labeled 5-IVM iodovinylmisonidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






